5-methylidene-3H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one typically involves the use of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to obtain 2,3-diaminopyridine. This intermediate is then acylated using acetic anhydride, leading to cyclization and formation of the imidazo[4,5-b]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The process includes nucleophilic substitution, reduction, and cyclization steps, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen in the presence of palladium on carbon for reduction, acetic anhydride for acylation, and various halogenated derivatives for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity .
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit enhanced biological activities or improved pharmacokinetic properties .
Scientific Research Applications
5-methylidene-3H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent. The compound’s ability to modulate various biological pathways makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase, impacting hormone regulation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[4,5-b]pyridine derivatives such as 2-methylimidazo[4,5-b]pyridine and 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
Uniqueness: What sets 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one apart is its unique substitution pattern, which can lead to distinct biological activities and pharmacological profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-methylidene-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-3-5-6(8-4)10-7(11)9-5/h2-3H,1H2,(H,8,10,11) |
InChI Key |
FULLKWXAMAXDCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)NC2=N1 |
Origin of Product |
United States |
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